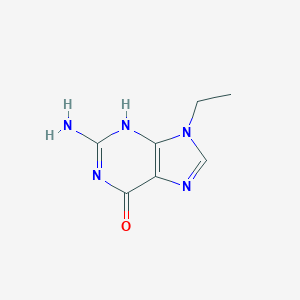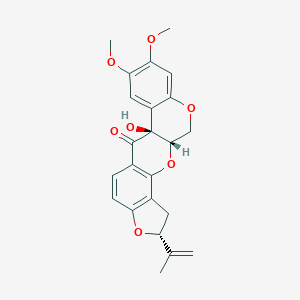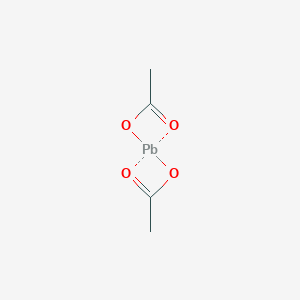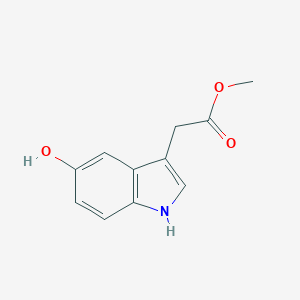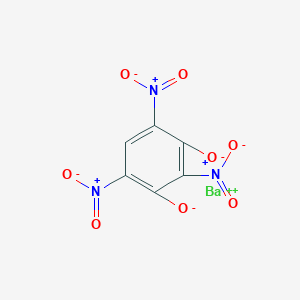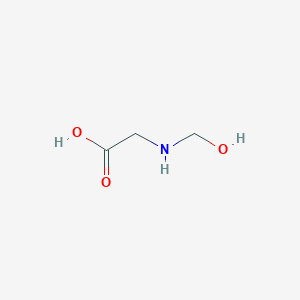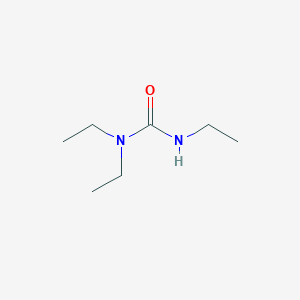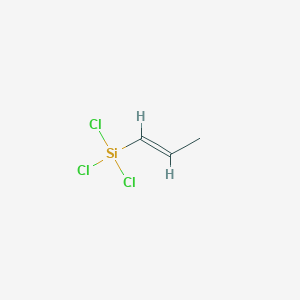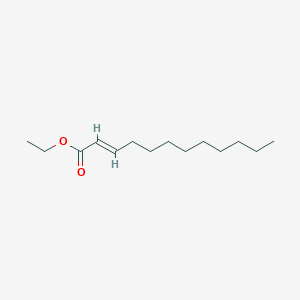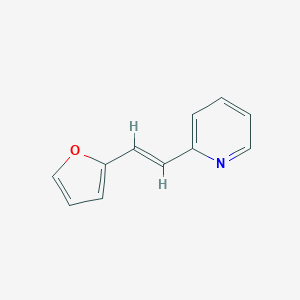
2-(2-(2-Furyl)vinyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Furyl)vinyl)pyridine, also known as FVP, is a chemical compound that has garnered attention in the scientific research community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-(2-(2-Furyl)vinyl)pyridine is not yet fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(2-(2-Furyl)vinyl)pyridine has also been shown to bind to metal ions, which may contribute to its fluorescent properties.
Biochemical And Physiological Effects
2-(2-(2-Furyl)vinyl)pyridine has been shown to have low toxicity in vitro, making it a promising candidate for further study in vivo. It has also been shown to exhibit good solubility in various solvents, which may contribute to its potential applications in organic synthesis.
Advantages And Limitations For Lab Experiments
One advantage of 2-(2-(2-Furyl)vinyl)pyridine is its ease of synthesis, which makes it readily available for use in various experiments. However, one limitation is its relatively low stability, which may affect its applications in certain fields.
Future Directions
For research on 2-(2-(2-Furyl)vinyl)pyridine may include further investigation into its potential as an anti-cancer agent, as well as its use in materials science and organic synthesis. Additionally, further studies may be needed to fully understand the mechanism of action of 2-(2-(2-Furyl)vinyl)pyridine and its potential interactions with metal ions.
Synthesis Methods
2-(2-(2-Furyl)vinyl)pyridine can be synthesized through a simple reaction between 2-acetylpyridine and furfural in the presence of a base catalyst. The reaction yields 2-(2-(2-Furyl)vinyl)pyridine as a yellow crystalline solid, which can be purified through recrystallization.
Scientific Research Applications
2-(2-(2-Furyl)vinyl)pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(2-(2-Furyl)vinyl)pyridine has been investigated for its potential as an anti-cancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. 2-(2-(2-Furyl)vinyl)pyridine has also been studied for its potential as a fluorescent probe for metal ions, as well as its use in organic synthesis as a building block for the synthesis of more complex molecules.
properties
CAS RN |
19053-95-3 |
|---|---|
Product Name |
2-(2-(2-Furyl)vinyl)pyridine |
Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C11H9NO/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11/h1-9H/b7-6+ |
InChI Key |
UQKAWCFMOSMMKN-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=CO2 |
SMILES |
C1=CC=NC(=C1)C=CC2=CC=CO2 |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=CO2 |
Other CAS RN |
19053-95-3 |
synonyms |
2-[2-(2-Furanyl)ethenyl]pyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



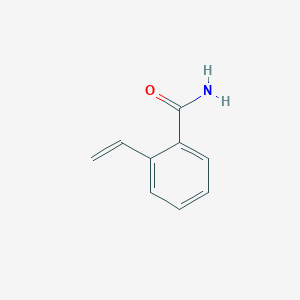
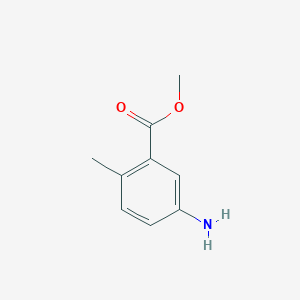
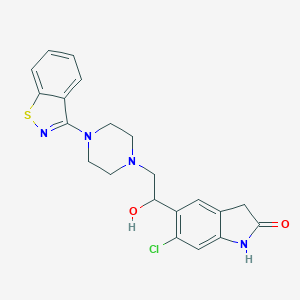
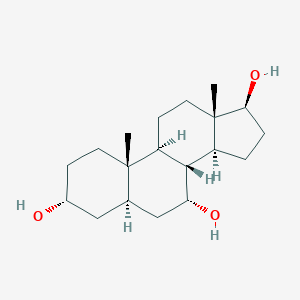
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)
